molecular formula C8H9BrN2O2 B095197 2-(4-Bromophenoxy)acetohydrazide CAS No. 16738-00-4

2-(4-Bromophenoxy)acetohydrazide

Cat. No.: B095197
CAS No.: 16738-00-4
M. Wt: 245.07 g/mol
InChI Key: RKZQWMLTVDXDGV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2-(4-Bromophenoxy)acetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

This compound is synthesized through the reaction of 4-bromophenol with acetohydrazide, followed by purification processes that yield a white crystalline product. The synthesis route typically involves refluxing the reactants in an organic solvent, such as ethanol, to promote the formation of the hydrazide linkage.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:

  • In vitro studies demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been shown to have a Minimum Inhibitory Concentration (MIC) as low as 0.48 μg/mL against Micrococcus luteus, indicating potent activity compared to standard antibiotics like nitrofurantoin .
  • The compound's effectiveness extends to antifungal properties as well, with notable activity against Candida albicans and other fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results indicated that it possesses significant cytotoxic effects, with IC50 values often in the micromolar range. For example, one study reported an IC50 of 7.81 µM against HepG2 cells .
  • Mechanism of Action : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at specific phases (S/G2 phase), thereby inhibiting proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside traditional antibiotics. It exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of commonly used antibiotics .

Case Study 2: Anticancer Activity

Another study focused on its anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in HT-29 cells, with an IC50 value of approximately 12.39 µM. This study also highlighted its potential as a lead compound for further development into a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phenyl ring or alterations in the hydrazone moiety can enhance or diminish its biological efficacy. For instance, derivatives with electron-withdrawing groups have shown improved inhibitory effects against alkaline phosphatase enzymes, which are often overexpressed in cancerous tissues .

Properties

IUPAC Name

2-(4-bromophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZQWMLTVDXDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351136
Record name 2-(4-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16738-00-4
Record name 2-(4-bromophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (4-bromophenoxy)acetic acid (1.0 g, 4.3 mmol) in THF (15 mL) was added N,N-Carbonyldiimidazole (0.84 g, 5.2 mmol). After refluxing for 2 hours, hydrazine (0.6 g, 20 mmol) was added to the reaction mixture slowly with a syringe at 0° C. The reaction mixture was allowed to warm to room temperature slowly and then concentrated to yield the desired product as a white solid. LCMS calculated for C8H10BrN2O2 (M+H): 245.0. found: 244.9, 246.9.
Quantity
1 g
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reactant
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0.84 g
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15 mL
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0.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the coordination behavior of 2-(4-Bromophenoxy)acetohydrazide with Nickel(II) ions?

A1: The research article describes the synthesis and structural characterization of a novel coordination polymer formed between this compound (acting as a ligand) and Nickel(II) ions []. The study reveals that the ligand coordinates to the nickel ion in a bidentate fashion, utilizing both the carbonyl oxygen and the amine nitrogen atoms. This coordination, along with bridging interactions from chlorine atoms and isopropanol molecules, leads to the formation of a polymeric structure. []

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